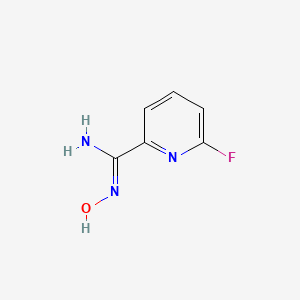

6-Fluoro-N-hydroxypicolinimidamide

Description

Properties

Molecular Formula |

C6H6FN3O |

|---|---|

Molecular Weight |

155.13 g/mol |

IUPAC Name |

6-fluoro-N'-hydroxypyridine-2-carboximidamide |

InChI |

InChI=1S/C6H6FN3O/c7-5-3-1-2-4(9-5)6(8)10-11/h1-3,11H,(H2,8,10) |

InChI Key |

QAEUQUDKXIBBLL-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=NC(=C1)F)/C(=N/O)/N |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 6-Bromo-3-fluoro-2-cyanopyridine : Commercially available and serves as the key pyridine nucleus.

- Terminal Alkynes : Various alkynes bearing different functional groups, including aromatic, heterocyclic, and aliphatic moieties.

Step 1: Sonogashira Cross-Coupling Reaction

- Objective : To couple 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes to form 6-alkynyl-3-fluoro-2-cyanopyridines.

- Catalysts and Conditions : Palladium catalysts with copper co-catalysts under mild conditions, typically at room temperature.

- Challenges : Direct coupling of amidoxime derivatives is inefficient due to metal complexation by the amidoxime group.

- Optimization : Performing the cross-coupling on the cyanopyridine before amidoximation yields better results.

Table 1: Sonogashira Cross-Coupling Yields of 6-Bromo-3-fluoro-2-cyanopyridine with Various Alkynes

| Entry | Alkyne (7) | Product (9) | Yield (%) | Notes on Functional Groups |

|---|---|---|---|---|

| 1 | 1-ethyl-4-ethynylbenzene (7a) | 9a | 92 | Aromatic alkyne, high yield |

| 2 | Unfunctionalized alkyne (7b) | 9b | 93 | Simple alkyne, high yield |

| 3 | Unfunctionalized alkyne (7c) | 9c | 85 | Simple alkyne, good yield |

| 4 | Alkyne with free alcohol (7d) | 9d | 90 | Alcohol tolerated |

| 5 | Alkyne with amine (7e) | 9e | 90 | Amine tolerated |

| 6 | Pyridine-containing alkyne (7f) | 9f | 64 | Moderate yield |

| 7 | Morpholine-containing alkyne (7g) | 9g | 43 | Lower yield |

| 8 | Alkyne with benzyl ether (7i) | 9i | 64 | Protected alcohol tolerated |

| 9 | Alkyne with phthalimide (7j) | 9j | 84 | Imide functionality tolerated |

| 10 | Chiral nucleoside alkyne (7k) | 9k | 94 | No epimerization, stereochemically pure |

Step 2: Amidoximation Reaction

- Objective : Conversion of the nitrile group in the 6-alkynyl-3-fluoro-2-cyanopyridines to the amidoxime group, yielding 6-alkynyl-3-fluoro-2-pyridinamidoximes.

- Reagents and Conditions : Hydroxylamine hydrochloride in ethanol with sodium carbonate at room temperature.

- Selectivity : No nucleophilic aromatic substitution of the fluorine was observed; the reaction is highly selective for amidoxime formation.

- Yields : Generally high yields (above 90%) except for some substrates with sterically or electronically challenging groups.

Table 2: Amidoximation Yields of 6-Alkynyl-3-fluoro-2-cyanopyridines

| Entry | Starting Material (9) | Product (4) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 9a | 4a | 91 | High yield, clean conversion |

| 2 | 9b | 4b | High | Functional group tolerance |

| 3 | 9c | 4c | High | Good yield |

| 4 | 9d | 4d | High | Alcohol tolerated |

| 5 | 9e | 4e | High | Amine tolerated |

| 6 | 9f | 4f | High | Pyridine tolerated |

| 7 | 9g | 4g | Low | Lower yield, possibly due to morpholine |

| 8 | 9i | 4i | High | Benzyl ether tolerated |

| 9 | 9j | 4j | High | Imide tolerated |

| 10 | 9k | 4k | High | Chiral integrity maintained |

Mechanistic Insights and Challenges

- Metal Complexation by Amidoximes : Amidoxime groups can strongly bind palladium and copper catalysts, which inhibits the efficiency of direct cross-coupling on amidoxime substrates.

- Stepwise Approach Advantage : Performing the Sonogashira cross-coupling on the nitrile precursor avoids catalyst poisoning and improves yield.

- Functional Group Compatibility : The synthetic route tolerates a wide variety of functional groups, including free alcohols, amines, protected groups, heterocycles, and chiral centers without epimerization.

- Reaction Conditions : Mild, room temperature conditions for amidoximation preserve sensitive functionalities and stereochemistry.

Summary of Research Findings

- The two-step synthetic route involving Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes, followed by amidoximation with hydroxylamine, is an efficient, high-yielding, and versatile method to prepare 6-fluoro-N-hydroxypicolinimidamide derivatives.

- Direct cross-coupling on amidoxime substrates is inefficient due to catalyst complexation.

- The method shows broad substrate scope and functional group tolerance, making it suitable for the synthesis of diverse fluoropyridinamidoxime compounds with potential applications in medicinal chemistry, particularly as reactivators of organophosphorous-inhibited enzymes.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, while the hydroxyl group facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 6-Fluoro-N-hydroxypicolinimidamide with key analogs, focusing on substituents, molecular properties, and synthesis:

Key Observations :

- Fluorine vs.

- N-Hydroxyimidamide vs. Hydrochloride Salts : The N-hydroxy group in the target compound introduces hydrogen-bonding capability, which is absent in hydrochloride salts like 6-(2-fluorophenyl)picolinimidamide . This could enhance solubility in polar solvents or interactions with biological targets.

- Synthetic Yields : Yields for picolinimidamide derivatives vary widely (e.g., 6% for 3b vs. 12% for intermediates in ), suggesting that fluorine substitution may require optimized reaction conditions to mitigate steric or electronic challenges.

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-N-hydroxypicolinimidamide, and how can reaction conditions be optimized to improve yield?

The synthesis of picolinimidamide derivatives typically involves functionalizing pyridine precursors with fluorinating agents and hydroxylamine derivatives. For example, trifluoromethyl groups can be introduced via trifluoromethylation reagents like Togni’s reagent, while imidamide formation may require coupling with hydroxylamine under controlled pH and temperature . Optimization strategies include varying solvent systems (e.g., DMF or THF), adjusting stoichiometric ratios of reactants, and employing catalysts such as palladium complexes to enhance regioselectivity . Yield improvements often rely on iterative purification steps, such as recrystallization or column chromatography, to isolate high-purity products.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

- NMR spectroscopy : NMR to confirm fluorine incorporation ( to ppm for aromatic fluorides) and NMR to verify imidamide proton environments ( ppm for aromatic protons) .

- HPLC-MS : To assess purity (>95%) and molecular ion peaks ( corresponding to $$M+H$^+$$$ ).

- XRD : For crystallographic validation of the molecular structure, particularly to resolve positional isomerism of the fluorine substituent . Standard protocols for sample preparation and instrument calibration are critical to minimize artifacts .

Q. What safety protocols should researchers follow when handling this compound?

While specific toxicity data for this compound are limited, its structural analogs (e.g., fluorinated imidamides) require adherence to general laboratory safety standards:

- Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure.

- Work in a fume hood to avoid inhalation of fine particulates.

- Store in airtight containers away from moisture and light, as fluorinated compounds may hydrolyze under acidic conditions .

- Follow NIH guidelines for documenting experimental conditions and waste disposal in preclinical studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound while ensuring reproducibility?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives:

- In vitro assays : Use dose-response curves (e.g., IC determination in enzyme inhibition studies) with positive/negative controls (e.g., known inhibitors or DMSO blanks).

- In vivo models : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis to ensure statistical robustness .

- Data management : Utilize FAIR-compliant platforms (e.g., Chemotion ELN) to document raw data, metadata, and analysis workflows .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) during characterization?

Contradictions may arise from impurities, solvent effects, or tautomeric equilibria. Mitigation strategies include:

- Re-analyzation : Repeat experiments with fresh samples and alternative solvents (e.g., deuterated DMSO vs. CDCl).

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

- Cross-validation : Correlate NMR data with HPLC retention times and high-resolution MS to confirm molecular integrity .

Q. What strategies are effective for comparative studies between this compound and its structural analogs (e.g., chloro or trifluoromethyl derivatives)?

- SAR analysis : Systematically vary substituents (e.g., 6-Fluoro vs. 6-Chloro) and measure changes in physicochemical properties (logP, pK) and bioactivity.

- Crystallographic benchmarking : Use XRD to compare bond lengths and angles, highlighting electronic effects of fluorine vs. other halogens .

- Thermodynamic studies : Employ isothermal titration calorimetry (ITC) to assess binding affinity differences in target interactions .

Q. What mechanistic hypotheses could explain the potential toxicity of this compound in cellular models?

Fluorinated compounds may induce toxicity via:

- Mitochondrial dysfunction : Measure ATP depletion and ROS generation using fluorogenic probes (e.g., MitoSOX).

- DNA alkylation : Conduct comet assays to detect strand breaks or LC-MS/MS to identify adducts.

- Metabolite profiling : Use untargeted metabolomics (UHPLC-QTOF-MS) to identify toxic intermediates, such as fluoride ions released via hydrolysis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.